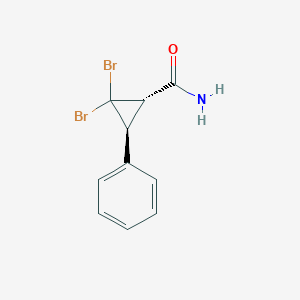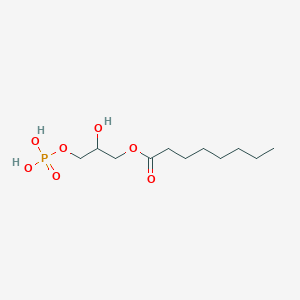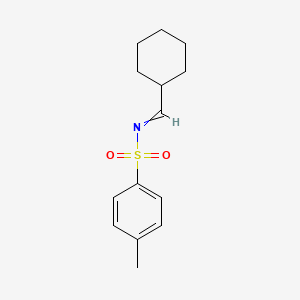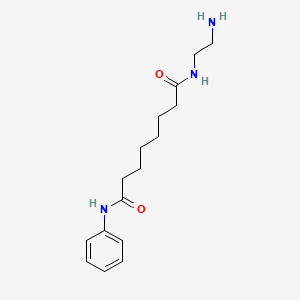![molecular formula C20H20N4O2 B12515981 5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]- CAS No. 675133-08-1](/img/structure/B12515981.png)
5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isoquinolinamina, N-[1-[(4-nitrofenil)metil]-3-pirrolidinil]- es un compuesto orgánico complejo con un interés significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un esqueleto de isoquinolina, un grupo nitrofenilo y una porción pirrolidinil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Isoquinolinamina, N-[1-[(4-nitrofenil)metil]-3-pirrolidinil]- típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de derivados de isoquinolina con nitrofenilmetilpirrolidina bajo condiciones específicas. La reacción a menudo requiere el uso de catalizadores y disolventes para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para aislar el compuesto de subproductos e impurezas.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Isoquinolinamina, N-[1-[(4-nitrofenil)metil]-3-pirrolidinil]- sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o la hidracina.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo nitrofenilo, utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidracina.
Sustitución: Halógenos, nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
5-Isoquinolinamina, N-[1-[(4-nitrofenil)metil]-3-pirrolidinil]- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-Isoquinolinamina, N-[1-[(4-nitrofenil)metil]-3-pirrolidinil]- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 5-Isoquinolinamina, N-[1-[(3-nitrofenil)metil]-3-pirrolidinil]-
- 5-Isoquinolinamina, N-[(3R)-1-[(3-nitrofenil)metil]-3-pirrolidinil]-
Unicidad
En comparación con compuestos similares, 5-Isoquinolinamina, N-[1-[(4-nitrofenil)metil]-3-pirrolidinil]- destaca por su configuración estructural específica, que puede conferir propiedades químicas y biológicas únicas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
675133-08-1 |
|---|---|
Fórmula molecular |
C20H20N4O2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-[1-[(4-nitrophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H20N4O2/c25-24(26)18-6-4-15(5-7-18)13-23-11-9-17(14-23)22-20-3-1-2-16-12-21-10-8-19(16)20/h1-8,10,12,17,22H,9,11,13-14H2 |
Clave InChI |
ZONRCZLRRHTANM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)

![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)




![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)



![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
